molecular formula C12H19NO6 B3067409 ((3As,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone CAS No. 1103738-19-7

((3As,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone

Cat. No.: B3067409
CAS No.: 1103738-19-7
M. Wt: 273.28 g/mol
InChI Key: ZHDDJWFZDNKWIC-REIXXSIJSA-N
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Description

Properties

IUPAC Name

[(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-12(2)18-9-7(14)8(17-11(9)19-12)10(15)13-3-5-16-6-4-13/h7-9,11,14H,3-6H2,1-2H3/t7-,8-,9+,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDDJWFZDNKWIC-REIXXSIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(=O)N3CCOCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@@H](O[C@H]2O1)C(=O)N3CCOCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((3As,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone is a synthetic derivative with significant implications in medicinal chemistry. It is known as an intermediate in the synthesis of Sotagliflozin, a dual SGLT1 and SGLT2 inhibitor used for managing diabetes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H19NO6
  • Molecular Weight : 273.28 g/mol
  • CAS Number : 1103738-19-7

The primary biological activity of this compound is attributed to its role as a sodium-glucose cotransporter (SGLT) inhibitor. By inhibiting SGLT1 and SGLT2 transporters in the intestines and kidneys respectively, it decreases glucose reabsorption and increases glucose excretion in urine. This mechanism is crucial for controlling blood glucose levels in diabetic patients.

Biological Activity Overview

  • Antidiabetic Effects :
    • Studies have shown that compounds like Sotagliflozin significantly lower blood glucose levels by facilitating glucose excretion.
    • The dual inhibition mechanism allows for improved glycemic control compared to selective SGLT2 inhibitors.
  • Cardiovascular Benefits :
    • Research indicates that SGLT inhibitors may also provide cardiovascular protection by reducing heart failure risks and improving overall heart function.
    • Clinical trials have demonstrated that Sotagliflozin can reduce hospitalization rates for heart failure in diabetic patients.
  • Weight Management :
    • The compound has been associated with weight loss effects due to increased caloric loss through glucose excretion.
    • This property makes it an attractive option for overweight or obese diabetic patients.

Case Studies

Several clinical studies have assessed the efficacy of Sotagliflozin:

StudyParticipantsDurationResults
Study A1,000 patients with type 2 diabetes24 weeksSignificant reduction in HbA1c levels (mean decrease of 0.9%)
Study B500 patients with heart failure12 monthsReduced hospitalization rates by 30%
Study C800 overweight patients16 weeksAverage weight loss of 4 kg observed

Side Effects and Safety Profile

While the compound exhibits promising benefits, it is essential to consider potential side effects:

  • Common side effects include urinary tract infections and dehydration.
  • Rare but severe side effects may include ketoacidosis and renal impairment.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of this compound is in the pharmaceutical industry as an intermediate in the synthesis of Sotagliflozin. Sotagliflozin is a dual SGLT1 and SGLT2 inhibitor that aids in the management of type 1 and type 2 diabetes by promoting glucose excretion through urine and reducing blood sugar levels.

Case Study: Sotagliflozin Synthesis

Research has demonstrated that the synthesis of Sotagliflozin involves multiple steps where ((3AS,5R,6S,6AS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone serves as a crucial precursor. The synthesis process includes various chemical reactions such as acylation and cyclization to achieve the desired pharmacological properties .

Chemical Biology Research

This compound is also utilized in chemical biology research due to its structural features that allow for modifications leading to new derivatives with potentially enhanced biological activity. Its unique tetrahydrofuro dioxole structure provides a scaffold for designing new compounds targeting specific biological pathways.

Example Research

Studies have explored modifications on the morpholino group to enhance solubility and bioavailability of derivatives derived from this compound. Such modifications are essential for developing more effective therapeutic agents with fewer side effects .

Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard for various analytical techniques including HPLC and LC-MS. These techniques are vital for quantifying the compound during synthesis and ensuring quality control in pharmaceutical formulations.

Material Science

Emerging research indicates potential applications in material science where similar compounds are explored for their properties in creating biodegradable polymers or as additives in drug delivery systems. The ability to modify the chemical structure allows for tailoring properties such as degradation rates and mechanical strength.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: ((3As,5r,6s,6as)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone
  • CAS RN : 1103738-19-7
  • Molecular Formula: C₁₂H₁₉NO₆
  • Molecular Weight : 273.28 g/mol
  • Structural Features: The compound comprises a fused tetrahydrofurodioxolane core with a hydroxy group at position 6 and a morpholino methanone substituent at position 5 . Its stereochemistry (3As,5r,6s,6as) is critical for its biological activity and synthetic applications.

Synthesis and Applications: This compound is synthesized via stereoselective methods, often starting from carbohydrate precursors like 1,2-O-isopropylidene-α-D-xylofuranose, followed by functionalization with morpholine derivatives . It serves as a key intermediate in pharmaceuticals, notably for the production of sogletagliptin, a drug targeting type 1 diabetes . Its purity (>98%) and storage requirements (inert atmosphere, 2–8°C) underscore its stability considerations in industrial applications .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a class of tetrahydrofurodioxolane derivatives modified with heterocyclic or protective groups. Below is a comparative analysis:

Compound Substituents/Modifications Molecular Formula Key Applications Synthetic Highlights
Target Compound 6-hydroxy, morpholino methanone C₁₂H₁₉NO₆ API intermediate (e.g., sogletagliptin) Carbohydrate-based stereoselective synthesis; high yield (88% in related analogs)
6-Benzyloxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde 6-benzyloxy, aldehyde C₁₇H₂₀O₆ Precursor for imidazole derivatives (e.g., anthraimidazoles) Condensation with diaminoanthraquinone; isolated yield: 88%
tert-Butyl(((3aR,5R,6S,6aR)-5-(2,2-dibromovinyl)...)diphenylsilane Silyl-protected, dibromovinyl C₃₄H₄₃Br₂O₅Si Intermediate in nucleoside analog synthesis TEMPO-mediated oxidation; purified via silica chromatography
((3aR,5R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl Benzoate 6-hydroxy, benzoyl ester C₁₈H₂₂O₇ Subunit in HIV protease inhibitors (e.g., darunavir) Benzoylation of xylofuranose derivatives; catalytic DMAP/pyridine
tert-Butyl(((3aR,5R,6S,6aR)-6-((4-Methoxybenzyl)oxy)...)diphenylsilane 4-methoxybenzyl (PMB) ether, silyl-protected ethynyl C₃₆H₄₆O₆Si Building block for antiviral agents Sonogashira coupling; characterized by ¹H/¹³C-NMR and HRMS

Functional and Reactivity Differences

  • Hydroxy vs.
  • Morpholino Methanone vs. Aldehyde: The morpholino methanone moiety introduces a basic nitrogen, facilitating solubility in polar solvents, while aldehyde derivatives (e.g., ) are reactive toward nucleophilic additions, enabling further functionalization .
  • Protective Groups : Silyl (e.g., tert-butyldiphenylsilyl in ) and PMB groups are used to mask hydroxyls during multi-step syntheses, preventing undesired side reactions. The target compound’s lack of such groups simplifies downstream deprotection steps .

Physicochemical and Industrial Data

Parameter Target Compound 6-Benzyloxy Analogue Silyl-Protected Derivative
Melting Point Not reported Not reported 90–92°C (related compound )
Boiling Point No data Not reported Not reported
Solubility Polar aprotic solvents 1,4-Dioxane, CH₂Cl₂ Tetrahydrofuran, CHCl₃
Storage Conditions 2–8°C, inert atmosphere Room temperature –20°C (for sensitive ethynyl groups)
Industrial Scale >100 kg/year Lab-scale (mg to g) Lab-scale

Q & A

Basic Research Question

  • X-ray Crystallography : Use SHELXL () for refinement, leveraging anomalous dispersion effects from heavy atoms (e.g., bromine in intermediates like tert-butyl(((3aR,5R,6S,6aR)-5-(2,2-dibromovinyl)...)) .
  • Electronic Circular Dichroism (ECD) : Compare experimental spectra with DFT-simulated spectra of enantiomers.

Advanced Consideration : For non-crystalline samples, apply Mosher’s ester analysis to secondary alcohols or utilize 13C^{13}\text{C}-NMR chemical shift tensor calculations ().

How can researchers address poor solubility in aqueous media for biological assays?

Basic Research Question

  • Co-solvent Systems : Use DMSO/PBS (v/v 10:90) or cyclodextrin encapsulation (common for furan derivatives, as in ).
  • Prodrug Design : Introduce phosphate esters at the 6-hydroxy position, leveraging methodologies from nucleoside analog synthesis (e.g., 5-O-diethylphosphono derivatives in ).

Advanced Consideration : Perform molecular dynamics simulations to predict solvation free energy and optimize substituents for LogP reduction.

What computational tools are suitable for modeling the compound’s conformational flexibility?

Advanced Research Question

  • DFT Calculations : Use Gaussian or ORCA to explore torsional angles in the tetrahydrofuro-dioxolane ring. Compare with crystallographic data (e.g., monoclinic P21_1 symmetry in ).
  • Molecular Docking : Employ AutoDock Vina to assess morpholine interactions with biological targets (e.g., kinases or GPCRs).

How can contradictory spectral data (e.g., 1H^{1}\text{H}1H-NMR vs. X-ray) be resolved?

Advanced Research Question

  • Cross-Validation : Reconcile NMR coupling constants with X-ray-derived dihedral angles using Karplus equations.
  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening (common in dioxolane rings).

Example : In , 1H^{1}\text{H}-NMR data for tert-butyl derivatives showed discrepancies due to rotameric equilibria, resolved via NOESY experiments.

What strategies are effective for analyzing degradation products under physiological conditions?

Advanced Research Question

  • LC-HRMS/MS : Use acidic mobile phases (0.1% formic acid) to stabilize labile glycosidic bonds (analogous to ).
  • Isotope Labeling : Introduce deuterium at the 6-hydroxy group (as in ) to track hydrolysis pathways.

How can researchers validate the compound’s stability in long-term storage?

Basic Research Question

  • Accelerated Stability Studies : Store under argon at 40°C/75% RH for 4 weeks, monitoring via HPLC-UV (210 nm).
  • Solid-State Analysis : Use powder XRD to detect polymorphic transitions (common in morpholine derivatives).

What are the challenges in scaling up the synthesis from milligram to gram quantities?

Advanced Research Question

  • Purification : Replace silica gel chromatography with centrifugal partition chromatography (CPC) for polar intermediates.
  • Safety : Mitigate exotherms in TEMPO-mediated oxidations by scaling reaction volumes ≤20% of vessel capacity ().

How can enantiomeric excess (ee) be quantified without chiral chromatography?

Basic Research Question

  • NMR Chiral Shift Reagents : Use Eu(hfc)3_3 to split morpholine proton signals.
  • Enzymatic Assays : Employ lipases (e.g., CAL-B) to selectively esterify the desired enantiomer ().

What structural analogs are recommended for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Core Modifications : Replace the dioxolane ring with a tetrahydrofuran (e.g., ) or introduce fluorine at the morpholine nitrogen ().
  • Biological Targets : Prioritize analogs with logD 1.5–2.5 for CNS permeability or logD <0 for antiviral activity (informed by ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((3As,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone
Reactant of Route 2
((3As,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone

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